11-Sulfanylphenanthro[9,10-g]pteridin-13-ol
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Description
“11-Sulfanylphenanthro[9,10-g]pteridin-13-ol” is a chemical compound with immense potential in scientific research. It exhibits unique properties that make it valuable for various applications such as drug discovery, photovoltaics, and catalysis. It is structurally related to the parent bicyclic heterocycle called pteridine .
Scientific Research Applications
Chemical Synthesis and Reactivity
One study focused on the electrophilic intramolecular cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones, resulting in derivatives with potential applications in chemical synthesis and drug design. The cyclization under specific conditions affords compounds of angular structure, which could be analogous to the synthesis routes or reactivity profiles expected for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol (Dyachenko et al., 2016).
Antitumor Activity
Research into novel inhibitors of phosphoinositide-3-kinase signaling, such as PX-866, demonstrates the potential for pteridin derivatives in developing cancer therapeutics. The extensive study on PX-866's antitumor activity suggests a research pathway for evaluating 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in similar contexts (Ihle et al., 2004).
Anti-inflammatory and Antibacterial Activities
A study on novel pyrazolo[4,3-g]pteridines showcased their anti-inflammatory and antibacterial properties. This indicates a potential area of application for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in developing new anti-inflammatory and antibacterial agents (Abdel-Mohsen et al., 2016).
DNA Interactions
Research on ruthenium(II) mixed-polypyridyl complexes with pteridin derivatives suggests their application in studying DNA interactions, acting as molecular "light switches" for DNA and promoting the photocleavage of plasmid DNA. This opens up research avenues for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in the field of biochemistry and molecular biology (Gao et al., 2006).
properties
IUPAC Name |
11-sulfanylidene-10H-phenanthro[9,10-g]pteridin-13-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLDGQXEPZQWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=S)NC5=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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